4,4'-Bis(triethoxysilyl)-1,1'-biphenyl is a silane compound with the chemical formula C24H38O6Si2 and a CAS number of 123640-93-7. This compound features two triethoxysilyl groups attached to a biphenyl structure, which enhances its reactivity and compatibility with various substrates. It has a boiling point of approximately 203-206 °C and a density of 1.047 g/mL at 25 °C . The compound is notable for its potential applications in materials science, particularly in the development of hybrid organic-inorganic materials.
The reactivity of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl primarily involves hydrolysis and condensation reactions typical of silane compounds. In the presence of moisture, the triethoxysilyl groups can hydrolyze to form silanol groups, which can then undergo further condensation to create siloxane bonds. This property allows it to bond effectively with silica surfaces or other silicate materials, making it useful in creating coatings or modifying surfaces .
The synthesis of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl typically involves the reaction between tetraethyl orthosilicate and 4,4'-dibromobiphenyl. This process includes the following steps:
4,4'-Bis(triethoxysilyl)-1,1'-biphenyl finds various applications primarily in materials science:
Interaction studies involving 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl have indicated its potential utility in creating functionalized surfaces that can interact with biological molecules or other materials. The ability to modify silica surfaces opens avenues for research into biosensors or drug delivery systems where controlled interactions are crucial.
Several compounds share structural similarities with 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Triethoxysilane | C6H14O3Si | Basic silane used for surface modification |
3-Aminopropyltriethoxysilane | C9H23N1O3Si | Incorporates amine functionality for bonding |
Vinyltriethoxysilane | C10H20O3Si | Contains vinyl group for polymerization |
Uniqueness of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl: Unlike simpler silanes such as triethoxysilane or vinyltriethoxysilane, this compound's biphenyl structure provides enhanced rigidity and potential for π-π stacking interactions, which can improve material properties such as thermal stability and mechanical strength. Additionally, its dual triethoxysilyl groups allow for more robust bonding capabilities compared to single-silane compounds.
4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTESB) serves as a critical precursor for synthesizing organosilica hybrids via sol-gel chemistry. The hydrolysis and condensation of BTESB under acidic or basic conditions yield mesoporous frameworks with integrated biphenyl moieties. For example, surfactant-templated polymerization using Pluronic P123 produces materials with two-dimensional hexagonal symmetry and surface areas exceeding 400 m²/g. The addition of co-condensing agents like 1,2-bis(triethoxysilyl)ethane modulates pore architecture, reducing interplanar spacing from 4.6 nm to 3.8 nm upon carbonization.
Table 1: Sol-Gel Synthesis Conditions and Structural Properties
Template | Co-Condensing Agent | Surface Area (m²/g) | Pore Diameter (nm) |
---|---|---|---|
Pluronic P123 | None | 462 | 4.5 |
Pluronic P123 | 1,2-Bis(triethoxysilyl)ethane | 527 | 3.5 |
CTAB | Tetraethoxysilane | 1070 | 11.6 |
Infrared spectroscopy confirms covalent integration of biphenyl groups via Si–O–Si (1081 cm⁻¹) and C=C (1633 cm⁻¹) vibrational modes. X-ray diffraction reveals lattice shrinkage from 4.6 nm to 3.8 nm post-pyrolysis, indicating structural stability.
Electrospinning enables the fabrication of purely hybrid BTESB nanofibers without polymeric additives. A sol-gel precursor solution containing BTESB, ethanol, and hydrochloric acid is spun at 25–30 kV, producing fibers with diameters of 500–700 nm. Key parameters include:
Thermogravimetric analysis shows thermal stability up to 400°C, with a ceramic yield of 70% after pyrolysis. Raman spectroscopy confirms retention of biphenyl C=C bonds (1600 cm⁻¹) post-carbonization, while BET analysis reveals mesopores averaging 3.5 nm.
Chiral low-molecular-weight gelators (LMWGs) like D-C₁₂ValC₁₀COONa direct the helical organization of BTESB-derived organosilica. At pH 7–9, these anionic gelators template right-handed nanotubes with 50–100 nm diameters. Circular dichroism spectra show intense Cotton effects at 250 nm, confirming chirality transfer from the gelator to the biphenylene-silica framework.
Handedness inversion occurs under specific conditions:
Transmission electron microscopy reveals lamellar mesopores (2–4 nm) aligned along the helical axis, enhancing enantioselective adsorption capacity.
Salt-surfactant systems enable BTESB polycondensation under mild conditions (25°C, pH 6–7). Nitrite, fluoride, and phosphate anions accelerate hydrolysis rates by 3–5× compared to traditional acid catalysis. Amphiphilic polymers like polyethylene glycol stabilize micellar microreactors, yielding colloidal organosilica nanoparticles (20–50 nm) with 95% monomer conversion.
Key Green Synthesis Features:
This method reduces energy consumption by 70% compared to thermal sol-gel routes while maintaining mesoporosity (pore volume: 0.55 cm³/g). Surfactant removal via Soxhlet extraction preserves structural integrity, as evidenced by retained XRD patterns after 10 cycles.
4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTESB) serves as a fundamental precursor in the synthesis of biphenyl-bridged periodic mesoporous organosilicas (PMOs), contributing to their unique structural properties and applications [1] [2]. The compound features a rigid biphenyl core with two triethoxysilyl groups at the para positions, enabling the formation of highly ordered mesoporous structures through hydrolysis and condensation reactions [3] [4].
The synthesis of biphenyl-bridged PMOs typically involves the self-assembly process using structure-directing agents such as cetyltrimethylammonium bromide (CTAB) or triblock-copolymer F127 [5]. The reaction conditions must be carefully controlled to achieve highly ordered materials with desired mesoscopic structures [6]. The resulting PMOs exhibit exceptional properties including high surface areas (typically 800-900 m²/g), uniform pore size distributions, and remarkable thermal stability [2] [7].
The molecular structure of BTESB directly influences the framework architecture of the resulting PMOs. The biphenyl moiety, with its rigid and extended π-conjugated system, creates a unique periodicity within the pore walls [6]. X-ray diffraction studies have revealed that biphenyl-bridged PMOs exhibit both mesoscopic ordering (d-spacing of approximately 2.0°) and molecular-scale periodicity with a spacing of 11.6 Å, which is larger than the 7.6 Å observed in benzene-bridged PMOs due to the extended length of the biphenyl groups [6] [5].
Table 1: Structural Properties of Biphenyl-Bridged PMOs Derived from BTESB
Property | Typical Value | Influencing Factors |
---|---|---|
BET Surface Area | 869 m²/g | Synthesis conditions, template type |
Mesopore Volume | 1.15 cm³/g | Template concentration, reaction time |
Pore Diameter | 4-5 nm | Template type, hydrothermal conditions |
Wall Thickness | 1.2-1.5 nm | Silica condensation degree, organic content |
d-spacing (molecular) | 11.6 Å | Biphenyl moiety length |
Thermal Stability | Up to 250°C | Framework condensation, organic content |
The architecture of biphenyl-bridged PMOs can be further tailored by adjusting synthesis parameters [7] [5]. For instance, using ionic CTAB as a structure-directing agent results in materials with a mixture of 2D-hexagonal columnar and lamellar mesophases, while nonionic surfactant F127 produces 2D-hexagonal circular structures [5]. Additionally, the addition of lithium chloride to the precursor solution can induce the formation of a cubic Im3m phase, demonstrating the versatility in structural engineering possible with BTESB [5] [8].
The unique structural features of biphenyl-bridged PMOs, including their ordered mesoporous framework and molecular-scale periodicity, make them promising candidates for various applications such as catalysis, adsorption, and optoelectronic devices [7] [6]. The incorporation of the biphenyl moiety into the silica framework creates a hybrid material with enhanced mechanical properties and thermal stability compared to conventional mesoporous silica materials [8] [4].
The integration of biphenyl chromophores from 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl into organosilica frameworks enables precise tuning of optoelectronic properties, making these materials valuable for photonic and electronic applications [6] [9]. The biphenyl moiety serves as a chromophore with distinctive photophysical characteristics, including fluorescence emission and charge transport capabilities [10] [5].
The fluorescence properties of biphenyl-bridged PMOs arise from the presence of biphenyl chromophores within the stable organosilica framework [5]. Biphenyl exhibits an excitation peak at approximately 247 nm and an emission peak around 306-317 nm, giving it a relatively large Stokes' shift of approximately 59-70 nm [10]. When incorporated into PMO structures, these optical properties are preserved and can be further enhanced through structural engineering [9] [11].
Time-resolved fluorescence and absorption spectroscopic studies have provided valuable insights into the excited-state dynamics of biphenyl moieties within PMO frameworks [11]. These studies have revealed intramolecular structural relaxation processes from the twisted Franck-Condon state to the lowest singlet excited state, as well as efficient quenching mechanisms through excimer formations [11] [9]. The unique arrangement of biphenyl units within the PMO framework facilitates intermolecular interactions that influence these photophysical processes [6] [11].
The optoelectronic properties of biphenyl-based materials can be further tuned through various strategies:
Donor-acceptor systems: Biphenyl units can be combined with electron-accepting moieties to create donor-acceptor systems with enhanced charge separation capabilities [9] [12]. For example, viologen has been covalently attached to biphenyl-bridged PMOs to construct solid-state donor-acceptor systems for photocatalytic applications [9].
Conjugation extension: The π-conjugation of biphenyl systems can be extended to create materials with red-shifted absorption and emission profiles [13] [14]. This approach allows for the development of materials with tunable optical bandgaps.
Substituent effects: The introduction of electron-donating or electron-withdrawing substituents on the biphenyl core can significantly influence the optoelectronic properties [15] [14]. These substituents can alter the HOMO-LUMO energy gap, resulting in changes to absorption and emission wavelengths.
Table 2: Optoelectronic Properties of Biphenyl Chromophores and Their Derivatives
Property | Biphenyl Core | Modified Biphenyl Systems | Tuning Strategy |
---|---|---|---|
Excitation Maximum | 247 nm | 250-400 nm | Substituent effects, extended conjugation |
Emission Maximum | 306-317 nm | 310-550 nm | Donor-acceptor integration, conjugation |
Fluorescence Quantum Yield | Moderate | Up to 15.6% | Rigidification, aggregation control |
Charge Carrier Mobility | 10⁻⁵-10⁻⁴ cm²/V·s | 10⁻⁵-10⁻² cm²/V·s | Molecular packing, interface engineering |
HOMO-LUMO Gap | 4.0-4.5 eV | 2.0-4.0 eV | Substituent effects, conjugation length |
The integration of biphenyl chromophores into PMO structures has led to the development of materials with applications in light-harvesting systems, photocatalysis, and optoelectronic devices [9] [16]. For instance, biphenyl-bridged PMOs have been used as photosensitizers for photocatalytic reactions, demonstrating high efficiency and recyclability [9] [12]. Additionally, biphenyl-based materials have shown promise as hosts for phosphorescent organic light-emitting diodes, achieving high external quantum efficiencies of up to 30.2% [16].
The unique combination of structural rigidity and optoelectronic functionality makes biphenyl-bridged organosilicas particularly valuable for applications requiring stable and efficient light-responsive materials [9] [16]. The ability to precisely tune the optoelectronic properties through molecular design provides a versatile platform for developing advanced functional materials [15] [12].
The development of covalent organic framework (COF) derivatives based on 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl represents an emerging frontier in materials science, combining the structural versatility of biphenyl units with the crystalline porosity of COFs [17] [18]. While traditional COFs are constructed through reversible covalent bond formation between organic building blocks, the incorporation of silylated biphenyl units introduces new possibilities for framework design and functionality [17] [19].
Covalent organic frameworks are characterized by their crystalline nature, permanent porosity, and entirely organic composition, primarily consisting of light elements such as hydrogen, boron, carbon, nitrogen, and oxygen [18]. The integration of biphenyl units from BTESB into COF structures can enhance framework rigidity, thermal stability, and optoelectronic properties [19] [18]. The biphenyl moiety serves as an extended π-conjugated linker, facilitating electron delocalization throughout the framework [19] [20].
The synthesis of biphenyl-based COF derivatives typically involves condensation reactions between the silylated biphenyl precursor and complementary building blocks containing appropriate functional groups [19] [18]. Various synthetic approaches have been explored:
Knoevenagel condensation: Biphenyl dialdehyde derivatives can undergo Knoevenagel condensation with cyano-containing compounds to form vinylene-bridged COFs with extended conjugation [19]. This approach has been used to create highly crystalline COFs with honeycomb-like porous structures.
Schiff base formation: The reaction between biphenyl diamine derivatives and aldehydes results in imine-linked COFs with tunable properties [18]. These materials exhibit high chemical stability and can be further functionalized for specific applications.
Boronate ester formation: Biphenyl diboronic acid derivatives can react with catechol-containing compounds to form boronate ester-linked COFs with unique structural features [17]. These materials often display high surface areas and excellent thermal stability.
Table 3: Structural and Functional Properties of Biphenyl-Based COF Derivatives
Property | Typical Range | Influencing Factors | Potential Applications |
---|---|---|---|
Surface Area | 500-2000 m²/g | Linker geometry, synthesis conditions | Gas storage, catalysis |
Pore Size | 1-5 nm | Building block dimensions, framework topology | Molecular separation, sensing |
Thermal Stability | 300-500°C | Bond type, framework rigidity | High-temperature catalysis |
Chemical Stability | pH 2-12 | Linkage type, post-synthetic modification | Harsh environment applications |
Optical Bandgap | 1.8-3.0 eV | Conjugation length, heteroatom incorporation | Photocatalysis, optoelectronics |
Conductivity | 10⁻⁸-10⁻³ S/cm | π-conjugation, doping level | Electronic devices, sensors |
The development of biphenyl-based COF derivatives has led to materials with promising applications in various fields [18] [20]. For instance, these materials have shown excellent performance in photocatalytic reactions, such as the oxidative hydroxylation of arylboronic acids to phenols under visible light [19]. The extended π-conjugation provided by the biphenyl units enhances light absorption and charge separation, resulting in improved catalytic efficiency [19] [18].
Additionally, biphenyl-based COF derivatives have demonstrated potential in environmental remediation applications [18]. For example, a β-ketoenamine type COF incorporating a fluorinated biphenyl derivative (3,3'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine) has shown remarkable adsorption capacity for pharmaceutical compounds such as ibuprofen, with a maximum adsorption capacity of 119 mg/g at neutral pH [18]. This performance can be attributed to the specific interactions between the fluorinated biphenyl moieties and the target molecules [18] [20].
The structural versatility of biphenyl-based building blocks allows for the design of COF derivatives with tailored properties for specific applications [17] [20]. By carefully selecting complementary building blocks and optimizing synthesis conditions, researchers can develop materials with precise control over pore size, surface functionality, and optoelectronic properties [19] [18].
The surface functionalization of materials using 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl enables the creation of interfaces with specific molecular recognition capabilities and tailored interaction properties [4] [21]. The dual functionality of BTESB, featuring both triethoxysilyl groups for surface attachment and a biphenyl core for molecular interactions, makes it an excellent candidate for designing surfaces with targeted molecular recognition capabilities [4] [22].
The surface modification process typically begins with the hydrolysis of the triethoxysilyl groups, forming reactive silanol species that can condense with surface hydroxyl groups on various substrates such as silica, glass, or metal oxides [22] [23]. This reaction creates stable siloxane bonds (Si-O-Si) that anchor the biphenyl moiety to the surface [21] [23]. The efficiency of this surface functionalization depends on several factors, including:
The biphenyl moiety extending from the surface provides a platform for various molecular interactions, including π-π stacking, hydrophobic interactions, and potential sites for further chemical modification [4] [22]. These interactions can be leveraged for applications such as molecular recognition, selective adsorption, and catalysis [4] [21].
One significant advantage of using BTESB for surface functionalization is the enhanced stability provided by its dipodal structure [26]. The presence of two triethoxysilyl groups allows for multiple attachment points to the substrate, resulting in improved hydrolytic stability compared to monopodal silanes [26] [24]. This feature is particularly valuable for applications involving aqueous environments or harsh conditions [26].
Table 4: Surface Properties Achieved Through BTESB Functionalization
Property | Typical Range | Contributing Factors | Applications |
---|---|---|---|
Surface Coverage | 1-5 molecules/nm² | Reaction conditions, substrate type | Molecular recognition, catalysis |
Hydrolytic Stability | pH 2-10, weeks to months | Dipodal attachment, condensation degree | Aqueous sensing, biointerfaces |
Layer Thickness | 1.2-2.0 nm | Molecular orientation, packing density | Nanoelectronics, barrier coatings |
Contact Angle | 70-90° | Biphenyl orientation, surface density | Controlled wettability, adhesion |
π-Electron Density | Moderate to high | Biphenyl conjugation, surface arrangement | Electron transfer, molecular binding |
Functional Group Density | 0.5-2.5 groups/nm² | Surface coverage, molecular footprint | Catalysis, selective adsorption |
The surface functionalization with BTESB can be further enhanced through post-modification strategies targeting the biphenyl core [22] [25]. For instance, the aromatic rings can undergo electrophilic substitution reactions to introduce additional functional groups, expanding the range of possible molecular interactions [20] [22]. This approach allows for the creation of multifunctional surfaces with hierarchical recognition capabilities [22] [25].
Research has demonstrated that surfaces functionalized with biphenyl-containing silanes exhibit unique properties for molecular interactions [21] [24]. The rigid biphenyl structure provides a well-defined spatial arrangement of functional groups, enabling precise control over molecular recognition events [4] [22]. Additionally, the extended π-conjugation of the biphenyl moiety facilitates electron transfer processes, making these surfaces valuable for applications in sensing and catalysis [21] [26].
The targeted molecular interactions enabled by BTESB functionalization have been exploited in various applications, including: